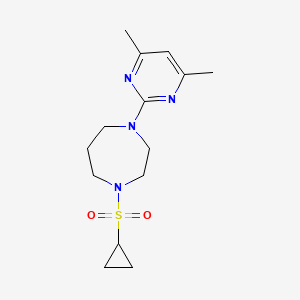![molecular formula C15H19ClN6O B15119943 5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15119943.png)
5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a condensation reaction with the piperidine intermediate.
Chlorination and Methylation: The final steps involve chlorination and methylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool compound in pharmacological research.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may act as an agonist or antagonist at a receptor, influencing signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine: This compound has a similar structure but with a different substituent on the pyrimidine ring.
5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine: Another analog with a fluorine substituent instead of a methoxy group.
Uniqueness
The uniqueness of 5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine lies in its specific substituents, which can influence its binding affinity and selectivity for molecular targets. These structural differences can result in distinct pharmacological profiles and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H19ClN6O |
|---|---|
Molekulargewicht |
334.80 g/mol |
IUPAC-Name |
5-chloro-N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H19ClN6O/c1-21(14-17-7-11(16)8-18-14)12-3-5-22(6-4-12)15-19-9-13(23-2)10-20-15/h7-10,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
XDGWHOGGIWEXAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCN(CC1)C2=NC=C(C=N2)OC)C3=NC=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B15119871.png)
![4-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119875.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15119877.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119891.png)
![3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15119893.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119897.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15119915.png)

![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B15119926.png)
![2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15119930.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)

![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
